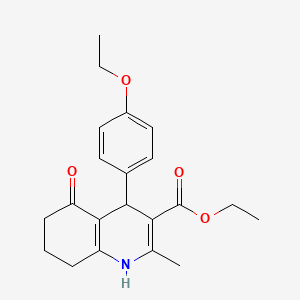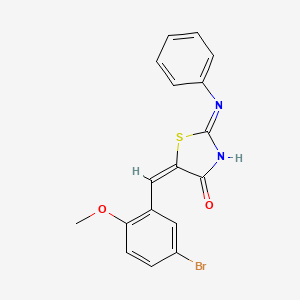
p-Methoxybenzylidene-(3-chlorophenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxybenzylidene-(3-chlorophenyl)-amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to the benzylidene moiety and a chlorine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene-(3-chlorophenyl)-amine typically involves the condensation reaction between p-methoxybenzaldehyde and 3-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Methoxybenzylidene-(3-chlorophenyl)-amine can undergo oxidation reactions to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and chloro groups in the compound can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by a hydroxyl group using hydrobromic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrobromic acid, elevated temperatures.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Corresponding amine.
Substitution: Hydroxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-Methoxybenzylidene-(3-chlorophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It contributes to the development of materials with specific properties, such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of p-Methoxybenzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may bind to enzymes or receptors critical for microbial survival.
Comparación Con Compuestos Similares
- p-Methoxybenzylidene-(4-chlorophenyl)-amine
- p-Methoxybenzylidene-(2-chlorophenyl)-amine
- p-Methoxybenzylidene-(3-bromophenyl)-amine
Comparison: Compared to its analogs, p-Methoxybenzylidene-(3-chlorophenyl)-amine exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity. For example, the 3-chloro derivative may have different antimicrobial activity compared to the 4-chloro or 2-chloro derivatives. Additionally, the presence of the methoxy group can enhance the compound’s solubility and overall chemical behavior.
Propiedades
Número CAS |
24776-57-6 |
|---|---|
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-10H,1H3 |
Clave InChI |
XLMKRSJLQSKDCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)



![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705806.png)


![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)
![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)

